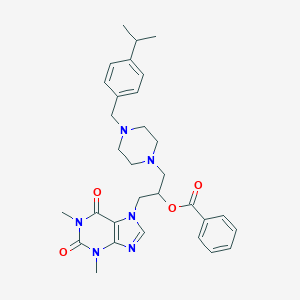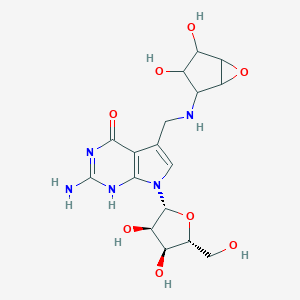
Fucaojing
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fucaojing is a natural compound that is found in brown algae. It has been used in traditional Chinese medicine for centuries due to its various health benefits. In recent years, Fucaojing has gained attention from the scientific community due to its potential therapeutic properties.
作用機序
The mechanism of action of Fucaojing is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. For example, Fucaojing has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. It has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism.
生化学的および生理学的効果
Fucaojing has been found to have various biochemical and physiological effects. For example, it has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to reduce lipid accumulation in the liver by regulating lipid metabolism. Additionally, Fucaojing has been found to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
実験室実験の利点と制限
One of the advantages of using Fucaojing in lab experiments is that it is a natural compound with low toxicity. This makes it a safer alternative to synthetic compounds. Additionally, Fucaojing is readily available and can be easily extracted from brown algae. However, one of the limitations of using Fucaojing in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on Fucaojing. One area of research is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Another area of research is to investigate its potential as a treatment for metabolic disorders such as obesity and diabetes. Additionally, future research could focus on identifying the specific signaling pathways that are modulated by Fucaojing and developing more targeted therapies based on these pathways.
Conclusion:
In conclusion, Fucaojing is a natural compound that has gained attention from the scientific community due to its potential therapeutic properties. It has been found to have anti-cancer, anti-inflammatory, and anti-diabetic properties, among others. While its mechanism of action is not fully understood, Fucaojing has been shown to modulate various signaling pathways in the body. Future research could focus on further investigating its potential as a cancer treatment and exploring its potential as a treatment for metabolic disorders.
合成法
Fucaojing can be extracted from brown algae using various methods such as solvent extraction, microwave-assisted extraction, and enzymatic extraction. However, the most commonly used method is solvent extraction, which involves the use of organic solvents such as ethanol, methanol, and acetone.
科学的研究の応用
Fucaojing has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the areas of research include cancer, inflammation, diabetes, and obesity. Fucaojing has been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, Fucaojing has been found to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
特性
CAS番号 |
103427-73-2 |
|---|---|
製品名 |
Fucaojing |
分子式 |
C10H17F2N5S |
分子量 |
277.34 g/mol |
IUPAC名 |
6-(difluoromethylsulfanyl)-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H17F2N5S/c1-5(2)13-8-15-9(14-6(3)4)17-10(16-8)18-7(11)12/h5-7H,1-4H3,(H2,13,14,15,16,17) |
InChIキー |
NWUJLIRYNYNDAJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=NC(=N1)SC(F)F)NC(C)C |
正規SMILES |
CC(C)NC1=NC(=NC(=N1)SC(F)F)NC(C)C |
その他のCAS番号 |
103427-73-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



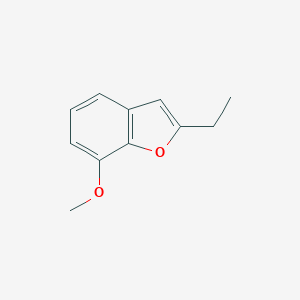
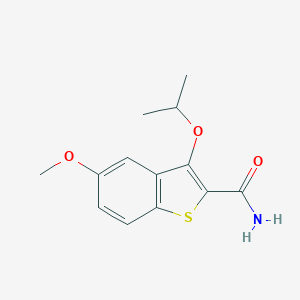
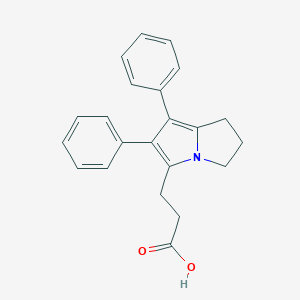
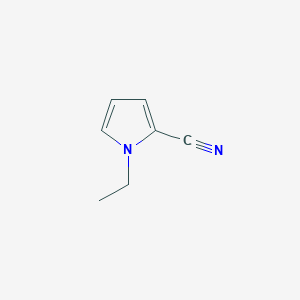
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
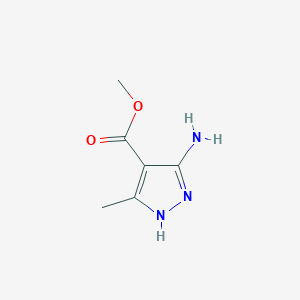
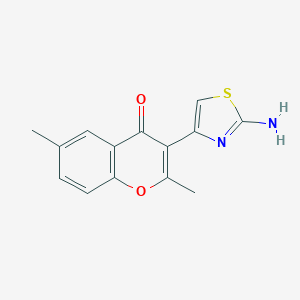
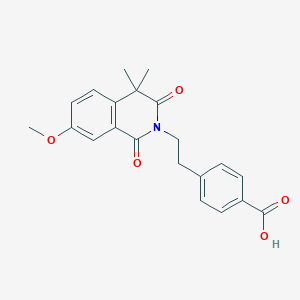
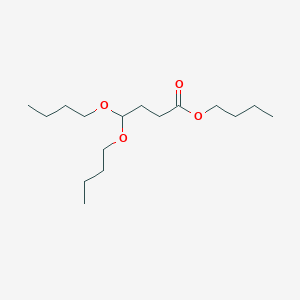
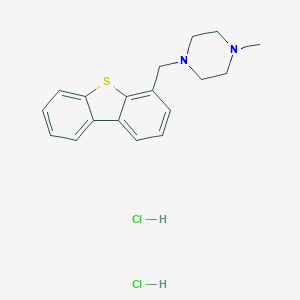
![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)
